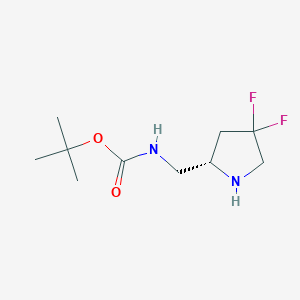

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine

Description

Properties

IUPAC Name |

tert-butyl N-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWAAHJOSNDLHV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127794 | |

| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363384-66-0 | |

| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363384-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine: A Key Chiral Building Block for Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated proline analogues have emerged as particularly valuable motifs. The pyrrolidine ring is a prevalent scaffold in numerous bioactive molecules, and its fluorination allows for fine-tuning of conformational properties, such as ring pucker, which can be critical for target engagement.[1][2]

Specifically, gem-difluorination at the C4 position of the proline ring introduces a significant conformational bias without a substantial increase in steric bulk.[3] This guide provides a detailed, field-proven synthetic pathway to (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate, a versatile chiral building block. The structure features the stereochemically defined gem-difluorinated pyrrolidine core, with the pyrrolidine nitrogen protected by a tert-butoxycarbonyl (Boc) group and a primary amine positioned for further elaboration. This combination makes it an invaluable intermediate for researchers, scientists, and drug development professionals aiming to introduce this fluorinated scaffold into novel therapeutics.[4]

Retrosynthetic Analysis and Strategic Overview

A robust and scalable synthesis of the target compound necessitates a strategy that begins with a readily available, enantiomerically pure starting material. The most logical approach involves a retrosynthetic disconnection that traces the molecule back to (S)-N-Boc-4-hydroxy-L-proline, a common chiral pool starting material.

The core strategy is twofold:

-

Installation of the Gem-Difluoro Moiety: Transformation of the 4-hydroxy group into a 4,4-difluoro functionality via a ketone intermediate.

-

Conversion of the Carboxylic Acid: Homologation and functional group manipulation of the C2-carboxylic acid to an aminomethyl group.

The forward synthesis is therefore designed as a multi-step sequence starting from the functionalization of N-Boc-4-hydroxy-L-proline.

Part 1: Synthesis of the Core Intermediate: (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid

This initial phase focuses on constructing the key difluorinated proline derivative from a commercially available precursor. Each step is optimized for yield and purity, establishing a solid foundation for the subsequent transformations.

Step 1: Esterification of N-Boc-4-hydroxy-L-proline

Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent unwanted side reactions during the subsequent oxidation and fluorination steps. This is a standard protecting group strategy that facilitates purification of the intermediates.

Experimental Protocol:

-

To a solution of N-Boc-4-hydroxy-L-proline (1.0 eq) in methanol (MeOH, 0.2 M), add sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can often be used in the next step without further purification.

Step 2: Oxidation to (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate

Rationale: The conversion of the secondary alcohol to a ketone is the prerequisite for the geminal difluorination reaction. A mild and efficient oxidizing agent is required to avoid over-oxidation or epimerization. TEMPO-catalyzed oxidation is an excellent choice for its high selectivity and operational simplicity.

Experimental Protocol:

-

Dissolve the methyl ester from Step 1 (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Add (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO, 0.1 eq) and potassium bromide (KBr, 0.1 eq) in water.

-

Cool the biphasic mixture to 0 °C and add a solution of sodium hypochlorite (NaOCl, ~10-13% aqueous solution, 1.2 eq) containing NaHCO₃ (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir vigorously at 0 °C for 2-3 hours. Monitor reaction completion by TLC.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃), water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired ketone.

Step 3: Geminal Deoxofluorination

Rationale: This is the key step for introducing the difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. It reacts with the ketone to form a difluorinated product. This reaction must be performed with extreme caution in a well-ventilated fume hood, as DAST is toxic and reacts violently with water.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the ketone from Step 2 (1.0 eq) in anhydrous DCM (0.1 M).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add DAST (2.0-2.5 eq) dropwise via syringe.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by ¹⁹F NMR or LC-MS.

-

Upon completion, cool the reaction back to 0 °C and very slowly quench by the dropwise addition of saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the difluorinated ester.

Step 4: Saponification to (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid

Rationale: The final step in this sequence is the deprotection of the methyl ester to reveal the carboxylic acid, which is required for the subsequent amide coupling. Basic hydrolysis (saponification) is a standard and effective method.[5]

Experimental Protocol:

-

Dissolve the difluorinated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).[5]

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC/LC-MS).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title acid, (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid, typically as a white solid.[5][6]

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| N-Boc-4-hydroxy-L-proline Methyl Ester | C₁₁H₁₉NO₅ | 245.27 | >95% |

| (S)-1-Boc-4-oxopyrrolidine-2-carboxylate | C₁₁H₁₇NO₅ | 243.26 | 80-90% |

| (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | C₁₁H₁₇F₂NO₄ | 265.25 | 60-70% |

| (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid | C₁₀H₁₅F₂NO₄ | 251.23 | >95% |

Part 2: Conversion to (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

With the core difluorinated acid in hand, the focus shifts to converting the carboxylic acid into the target aminomethyl group. This involves a standard amide formation followed by reduction.

Step 5: Amide Formation

Rationale: The carboxylic acid is converted to a primary amide. This is achieved using standard peptide coupling reagents, which activate the carboxyl group for nucleophilic attack by an ammonia equivalent.

Experimental Protocol:

-

Dissolve the acid from Part 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere.

-

Add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ammonium chloride (NH₄Cl, 1.2 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the primary amide.

Step 6: Reduction of the Amide to the Primary Amine

Rationale: The final step is the reduction of the carboxamide to the corresponding primary amine. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation and is generally compatible with the Boc protecting group and C-F bonds under controlled conditions. Lithium aluminum hydride (LiAlH₄) can also be used, but may require careful temperature control to avoid cleaving the Boc group.[7]

Experimental Protocol (using BH₃·THF):

-

Under an inert atmosphere, dissolve the amide from Step 5 (1.0 eq) in anhydrous THF (0.1 M).

-

Cool the solution to 0 °C.

-

Add a solution of BH₃·THF (1 M in THF, 3.0-4.0 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of MeOH until gas evolution ceases.

-

Add 1 M HCl and stir for 1 hour.

-

Basify the mixture with aqueous sodium hydroxide (NaOH) to pH > 12.

-

Extract the product with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| (S)-tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate | C₁₀H₁₆F₂N₂O₃ | 250.24 | 75-85% |

| (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | 236.26 | 70-80% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of enantiomerically pure (S)-tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate. By starting from the readily available N-Boc-4-hydroxy-L-proline, this multi-step synthesis leverages robust and well-understood chemical transformations, including a key deoxofluorination step, to construct the valuable gem-difluorinated pyrrolidine scaffold. The resulting product is an important building block, primed for use in solid-phase peptide synthesis or further derivatization, enabling drug discovery professionals to explore the impact of this unique fluorinated motif on the pharmacological properties of their lead compounds.

References

-

Cai, J., et al. (2024). Highly Diastereoselective [3 + 2] Cycloaddition of Aziridines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of 4,4-Difluoropyrrolidines and 4-Fluoropyrroles. Organic Letters. Available from: [Link]

-

Szymański, S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

-

Tredwell, M., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega. Available from: [Link]

-

Hofman, G.-J., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available from: [Link]

-

Synthonix. (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride. Available from: [Link]

-

PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

- 6. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a fluorinated, chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring geminally difluorinated at the 4-position, a stereocenter at the 2-position, and a Boc-protected aminomethyl group, offers a valuable scaffold for the synthesis of novel therapeutic agents. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, details experimental protocols for their determination, and discusses the strategic implications of its use in drug discovery.

Molecular Structure and Core Properties

The foundational characteristics of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine are summarized below. While extensive experimental data for this specific molecule is not widely published, the following information has been compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| Chemical Name | tert-butyl ((S)-4,4-difluoropyrrolidin-2-yl)methylcarbamate | N/A |

| CAS Number | 1363384-67-1 | [5][6][7][8][9] |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [6][7] |

| Molecular Weight | 236.26 g/mol | [6][7][9] |

| Appearance | Predicted to be a solid or oil at room temperature. | N/A |

| Purity | Typically available at ≥97% purity. | [9] |

The Impact of Gem-Difluorination on the Pyrrolidine Scaffold

The presence of the two fluorine atoms at the 4-position of the pyrrolidine ring is the most significant structural feature of this molecule. This substitution imparts unique stereoelectronic effects that influence the conformation and reactivity of the ring.

Conformational Stability

Quantum-chemical analyses of difluorinated pyrrolidines indicate that the conformational equilibrium is significantly influenced by stereoelectronic effects.[10][11][12] Specifically, a generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), plays a crucial role in stabilizing certain conformations.[10][11][12] While intramolecular hydrogen bonding can also contribute to stability in some fluorinated amines, the anomeric effect is often a dominant factor in the conformational preference of α-fluoro isomers.[11] For 4,4-difluoropyrrolidines, these effects can lead to a more defined ring pucker compared to their non-fluorinated counterparts, which can be advantageous in designing molecules with specific spatial orientations for optimal target engagement.

Reactivity and Chemical Stability

Gem-difluorination generally enhances the chemical stability of the pyrrolidine ring.[13] The strong carbon-fluorine bonds are resistant to metabolic degradation, which can block potential sites of oxidation and improve the pharmacokinetic profile of drug candidates.[1][3] The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the pyrrolidine nitrogen, as discussed in the pKa section below.

Predicted and Analogous Physicochemical Properties

| Physicochemical Property | Predicted/Analogous Value | Rationale and Discussion |

| Melting Point | Not available | As a Boc-protected amine, it is likely a solid or a high-boiling oil at room temperature. The non-fluorinated analog, (S)-2-(Aminomethyl)-1-Boc-pyrrolidine, is a solid. |

| Boiling Point | Not available | Due to its molecular weight and potential for intermolecular interactions, a high boiling point is expected. |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected. | The Boc protecting group and the alkyl backbone contribute to its lipophilicity. The non-fluorinated analog is soluble in organic solvents.[14] Low molecular weight amines can exhibit some water solubility, but the bulky Boc group and the fluorine atoms likely reduce this.[14][15] |

| pKa (of the conjugate acid) | Predicted to be lower than the non-fluorinated analog. | The electron-withdrawing inductive effect of the two fluorine atoms will decrease the electron density on the pyrrolidine nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. For comparison, the pKa of pyrrolidine is ~11.3, while that of 3,3-difluoropyrrolidine is 7.5.[16] |

| logP (Octanol-Water Partition Coefficient) | Predicted to be higher than the non-fluorinated analog. | Fluorine substitution generally increases lipophilicity.[1][3] The logP is a key indicator of a molecule's ability to cross biological membranes. |

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following section outlines detailed methodologies for determining key physicochemical properties.

Solubility Determination (Isothermal Shake-Flask Method)

This method is a reliable technique for determining the solubility of a compound in various solvents.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Causality Behind Experimental Choices: The isothermal shake-flask method is considered the "gold standard" for solubility determination due to its basis in thermodynamic equilibrium. The extended equilibration time ensures that the maximum amount of solute has dissolved. Using a precise analytical method for quantification is crucial for accuracy.

Caption: Workflow for Solubility Determination by the Isothermal Shake-Flask Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[17]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) of known concentration using a burette. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Causality Behind Experimental Choices: This method directly measures the change in proton concentration (pH) as the amine is neutralized by a strong acid. The half-equivalence point represents the pH at which the concentrations of the protonated and unprotonated amine are equal, which corresponds to the pKa according to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[18]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The shake-flask method directly measures the distribution of the compound between a nonpolar (n-octanol) and a polar (water) phase, providing a direct measure of its lipophilicity. Pre-saturation of the solvents is essential for accurate and reproducible results.

Caption: Workflow for logP Determination by the Shake-Flask Method.

Analytical Characterization

While a full experimental dataset for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is not publicly available, researchers can expect the following characteristic spectral features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons, and the aminomethyl protons. The protons on the carbon bearing the fluorine atoms will likely exhibit complex splitting patterns due to coupling with the fluorine atoms. The spectrum of the non-fluorinated analog, S-2-(Boc-aminomethyl)pyrrolidine-HCl, can serve as a useful comparison for the pyrrolidine and aminomethyl proton signals.[19]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl and quaternary carbons of the Boc group. The carbon atom bonded to the two fluorine atoms (C4) will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 237.14. Common fragmentation patterns would include the loss of the Boc group or isobutylene.

Applications in Drug Discovery

The pyrrolidine scaffold is a prevalent motif in many FDA-approved drugs.[20] The introduction of gem-difluorination at the 4-position of the pyrrolidine ring in (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine offers several advantages for drug design:

-

Modulation of Basicity: The lowered pKa of the pyrrolidine nitrogen can reduce unwanted interactions with acidic targets and may improve oral absorption by altering the ionization state in the gastrointestinal tract.

-

Increased Lipophilicity: The fluorine atoms generally increase the lipophilicity of the molecule, which can enhance membrane permeability and brain penetration for CNS-targeted drugs.[1][3]

-

Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage, which can block a potential site of metabolism and improve the drug's half-life.[1][3]

-

Conformational Constraint: The defined ring pucker can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

Conclusion

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a valuable and versatile building block for medicinal chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, predictions and comparisons with analogous structures provide a strong foundation for its application in drug discovery programs. The strategic incorporation of the 4,4-difluoro-pyrrolidine moiety can be a powerful tool to fine-tune the ADME properties of lead compounds, ultimately contributing to the development of safer and more effective medicines. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the precise data needed to advance their drug discovery efforts.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.

- Experiment 13 – Properties of Amines and Amides - Moorpark College.

- An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents - Benchchem.

- EXPERIMENT 1 DETERMIN

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin

- 1363384-67-1 (S)-1-Boc-2-(AMinoMethyl)-4,4-difluoropyrrolidine - ChemSigma.

- CAS NO. 1363384-67-1 | (S)-1-BOC-2-(AMINOMETHYL)-4,4-DIFLUOROPYRROLIDINE - Arctom.

- An In-depth Technical Guide on the Basicity and pKa of 1,1-Dimethoxypropan-2-amine - Benchchem.

- Simple Method for the Estim

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- (S)-1-Boc-2-(AMinoMethyl)-4,4-difluoropyrrolidine, CAS 1363384-67-1 - iChemical.

- 1363384-67-1 CAS Manufactory - ChemicalBook.

- (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine 97% | CAS 1363384-67-1 - A2B Chem.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC - NIH. (2024-07-12).

- Amines - Lab Demonstration / solubility / basic character class 12 CBSE - YouTube. (2023-04-25).

- LogD/LogP - Enamine.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI.

- (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID - PubChem.

- SAFETY D

- Fluorine in drug discovery: Role, design and case studies.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30).

- An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine - Benchchem.

- LogP—Making Sense of the Value - ACD/Labs.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- S-2-(BOC-AMINOMETHYL)PYRROLIDINE-HCl(1070968-08-9) 1 H NMR - ChemicalBook.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals. (2024-07-12).

- (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid - PubChem.

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid - PubChem.

- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central.

- Calculated physicochemical properties of Boc-deprotected - ResearchG

- (2S,4R)-Fmoc-4-aminomethyl-1-boc-pyrrolidine-2-carboxylic acid - BLDpharm.

- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)

- (S)-2-N-Fmoc-aminomethyl pyrrolidine hydrochloride | CAS 1217813-15-4 | SCBT.

- Fluorine in drug discovery: Role, design and case studies - ResearchG

- Stability and reactivity of alkylidene dihydropyridines - RSC Publishing.

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 - Sigma-Aldrich.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid(132622-72-1) 1 H NMR - ChemicalBook.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1363384-67-1 (S)-1-Boc-2-(AMinoMethyl)-4,4-difluoropyrrolidine [chemsigma.com]

- 6. arctomsci.com [arctomsci.com]

- 7. (S)-1-Boc-2-(AMinoMethyl)-4,4-difluoropyrrolidine, CAS No. 1363384-67-1 - iChemical [ichemical.com]

- 8. 1363384-67-1 CAS Manufactory [m.chemicalbook.com]

- 9. (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine 97% | CAS: 1363384-67-1 | AChemBlock [try.achemblock.com]

- 10. d-nb.info [d-nb.info]

- 11. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. moorparkcollege.edu [moorparkcollege.edu]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. acdlabs.com [acdlabs.com]

- 19. S-2-(BOC-AMINOMETHYL)PYRROLIDINE-HCl(1070968-08-9) 1H NMR [m.chemicalbook.com]

- 20. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Validation of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine for Pharmaceutical Research

Introduction: The Ascendancy of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the privileged structures leveraged in this context, the pyrrolidine ring system is a cornerstone, frequently appearing in successful therapeutic agents.

The specific molecule, (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine , represents a confluence of several high-value chemical motifs. The geminal difluoro substitution at the 4-position serves to block a potential site of metabolic oxidation and can modulate the basicity (pKa) of the pyrrolidine nitrogen. The (S)-stereochemistry at the 2-position provides a crucial chiral handle for stereospecific interactions with biological targets. Finally, the Boc-protected aminomethyl sidechain offers a versatile synthetic vector for elaboration into more complex structures, such as ligands, organocatalysts, or components of targeted protein degraders (e.g., PROTACs).[2]

This guide provides drug development professionals with a comprehensive overview of the commercial sourcing landscape for this critical building block, a framework for its stringent quality validation, and insights into its application.

Part 1: Commercial Supplier Landscape

The synthesis of enantiopure fluorinated heterocycles is non-trivial, often requiring multi-step sequences and specialized fluorinating agents.[1] Consequently, sourcing (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine from reliable commercial vendors is the most efficient path for most research and development teams. The following table summarizes key suppliers identified in the market.

Data Presentation: Commercial Suppliers of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine

| Supplier | Product Name | CAS Number | Purity | Catalog Number |

| AChemBlock | (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | 1363384-67-1 | 97% | G-7274 |

| LabSolu | tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | 1363384-67-1 | 97% | T173692 |

| BLDpharm | tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | 1822795-60-7 | Research Use Only | BD110557 |

Note: Discrepancies in CAS numbers for identically named compounds can occur. Researchers should always confirm the structure with spectroscopic data upon receipt.

Part 2: The Imperative of In-House Quality Control

While suppliers provide a Certificate of Analysis (CoA), the principle of "trust but verify" is paramount in drug development. The cost of using a misidentified or impure building block in a multi-step synthesis is substantial. Therefore, a robust, self-validating internal QC protocol is not merely best practice; it is a necessary risk mitigation strategy.

The following workflow outlines a standard procedure for the validation of incoming (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.

Mandatory Visualization: QC Workflow for Incoming Chiral Building Blocks

Caption: A typical quality control workflow for validating incoming chiral building blocks.

Experimental Protocols: Core Validation Assays

1. Protocol for NMR Spectroscopic Analysis

-

Rationale: To confirm the chemical identity, structural integrity, and absence of significant organic impurities. ¹H NMR verifies the proton environment, ¹⁹F NMR confirms the difluoro-moiety, and ¹³C NMR confirms the carbon backbone.

-

Methodology:

-

Accurately weigh 5-10 mg of the material into a clean NMR tube.

-

Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Vortex briefly to ensure complete dissolution.

-

Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a calibrated spectrometer (≥400 MHz recommended).

-

Expected ¹H NMR Signals: A characteristic singlet at ~1.4 ppm (9H, Boc group), and complex multiplets in the pyrrolidine region (2-4 ppm).

-

Expected ¹⁹F NMR Signals: A complex multiplet pattern consistent with a geminal difluoro group coupled to adjacent protons.

-

Analysis: Compare spectra to the known structure and supplier CoA. Integrate signals to check for stoichiometric consistency and the presence of residual solvents or impurities.

-

2. Protocol for Chiral HPLC Analysis

-

Rationale: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer. This is the most critical assay for a chiral building block, as the presence of the incorrect enantiomer can lead to inactive or off-target final compounds.

-

Methodology:

-

Prepare a stock solution of the compound at ~1 mg/mL in an appropriate solvent (e.g., Methanol or Acetonitrile).

-

Select a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H, AS-H, or equivalent).

-

Develop an isocratic mobile phase, typically a mixture of hexane/isopropanol or similar, often with a small amount of an amine additive (e.g., diethylamine) for basic compounds.

-

Inject a small volume (1-5 µL) of the sample solution.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Analysis: The two enantiomers should resolve into distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. The result should be ≥97% for the (S)-enantiomer, matching or exceeding the supplier's specification.

-

Part 3: Synthetic Utility and Application

The primary utility of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine lies in its role as a versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid [TFA] in dichloromethane).[][]

Mandatory Visualization: Synthetic Deprotection and Elaboration

Caption: General synthetic pathway for the utilization of the title compound.

Once deprotected, the resulting primary amine is a nucleophile that can readily participate in a variety of bond-forming reactions:

-

Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., EDC, HOBt) to form amides, a key linkage in peptides and many small molecule drugs.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary amines.

This versatility allows for the rapid generation of diverse libraries of compounds built upon the chiral, difluorinated pyrrolidine core, making it an invaluable asset for lead discovery and optimization campaigns.

Conclusion

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a high-value building block for modern pharmaceutical research, enabling access to novel chemical space characterized by metabolic stability and stereochemical definition. While several commercial suppliers offer this reagent, its strategic importance and synthetic complexity demand a rigorous, in-house validation process by the end-user. By implementing a systematic QC workflow encompassing spectroscopic and chromatographic techniques, researchers can ensure the identity, purity, and stereochemical integrity of the material, thereby safeguarding the integrity and efficiency of their drug discovery programs.

References

-

Universal Biologicals. (R)-tert-Butyl ((4,4-difluoropyrrolidin-2-yl)methyl)carbamate. Universal Biologicals. Available at: [Link].

-

Chemsrc. tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate. Chemsrc.com. Available at: [Link].

-

PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

-

Pan, W., et al. (2015). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH. Available at: [Link].

Sources

An In-depth Technical Guide to (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine: A Fluorinated Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[2] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[3][4] The introduction of a gem-difluoro unit at the 4-position of the pyrrolidine ring, as seen in (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, offers several distinct advantages.

The highly electronegative fluorine atoms can significantly alter the local electronic environment, influencing the pKa of the pyrrolidine nitrogen and modulating hydrogen bonding capabilities.[3] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the metabolic stability of the molecule.[2] Conformationally, the gem-difluoro group restricts the puckering of the pyrrolidine ring, leading to a more defined three-dimensional structure which can be advantageous for optimizing ligand-receptor binding.[5][6]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, a valuable building block for the design and synthesis of next-generation therapeutics.

Molecular Structure and Conformational Insights

The molecular structure of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, with the chemical formula C11H18F2N2O2 and a molecular weight of 236.26 g/mol , features a pyrrolidine ring with a Boc-protected aminomethyl substituent at the chiral center at the 2-position and a gem-difluoro group at the 4-position.

Caption: 2D representation of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.

Proposed Synthesis Pathway

A robust and stereospecific synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine can be envisioned starting from the commercially available (2S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid. The proposed synthetic route involves a two-step reduction of the carboxylic acid to the corresponding Boc-protected amine.

Caption: Proposed synthetic workflow for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine

-

To a solution of (2S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran complex (BH3·THF, 1.5 eq, 1 M solution in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine.

Step 2: Synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine

-

Via Azide Intermediate (Two Steps):

-

To a solution of (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

-

After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Concentrate the reaction mixture and purify the crude (S)-1-Boc-2-(azidomethyl)-4,4-difluoropyrrolidine by flash column chromatography.

-

Dissolve the isolated azide in methanol and add palladium on carbon (10 wt. %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine.

-

-

Rationale behind Experimental Choices: The reduction of the carboxylic acid to the primary alcohol is a standard transformation, with borane reagents being a mild and effective choice. The conversion of the alcohol to the amine via an azide intermediate is a reliable method that proceeds with inversion of configuration at the stereocenter if applicable, though in this case, the stereocenter is not at the reaction site. The Staudinger reduction of the azide is a clean and high-yielding reaction.

Structural Elucidation and Characterization

While a comprehensive set of experimental spectroscopic data for (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is not widely published, its structure can be confidently predicted based on its constituent functional groups and comparison with analogous compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.0 | br s | 1H | NH (Boc) |

| ~3.9-4.1 | m | 1H | H-2 |

| ~3.4-3.7 | m | 2H | H-5 |

| ~3.1-3.3 | m | 2H | -CH₂-NHBoc |

| ~2.2-2.5 | m | 2H | H-3 |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~156 | C=O (Boc) |

| ~122 (t) | C-4 (CF₂) |

| ~80 | C(CH₃)₃ (Boc) |

| ~60 | C-2 |

| ~46 | C-5 |

| ~43 | -CH₂-NHBoc |

| ~38 (t) | C-3 |

| ~28 | C(CH₃)₃ (Boc) |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

|---|

| ~-90 to -110 | m |

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 237.14

-

Common Fragments: Loss of the Boc group (-100) to give a fragment at m/z 137.10, and loss of isobutylene (-56) from the Boc group.

Applications in Drug Discovery and Development

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the development of enzyme inhibitors and other targeted therapies.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A significant application of fluorinated pyrrolidine derivatives is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[7][8] DPP-IV is a serine protease that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[9] Inhibitors of DPP-IV prolong the action of incretins, leading to improved glycemic control.[10][11] The pyrrolidine scaffold is a common feature in many DPP-IV inhibitors, and the incorporation of fluorine can enhance their potency, selectivity, and pharmacokinetic profile.

Caption: Role of the title compound as a building block in DPP-IV inhibitor discovery.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The pyrrolidine scaffold has also been explored in the design of inhibitors for the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[12][13][14][15] The introduction of a 4,4-difluoropyrrolidine moiety can impart favorable properties to these inhibitors, such as increased metabolic stability and improved binding affinity.

Conclusion

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a strategically designed building block that combines the desirable structural features of the pyrrolidine ring with the advantageous physicochemical properties imparted by gem-difluorination. Its stereodefined nature and the presence of a versatile Boc-protected amine handle make it a highly valuable intermediate for the synthesis of complex and potent drug candidates. The proposed synthetic route offers a practical approach to its preparation, and its potential applications in the development of DPP-IV and HCV inhibitors highlight its significance in modern medicinal chemistry. As the demand for more effective and safer therapeutics continues to grow, the use of such advanced, fluorinated building blocks will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

- Bioorganic & Medicinal Chemistry, Vol. 16 (2008), pp.4093-4106 (Taisho Pharm.).

- Green, B. D., Flatt, P. R., & Bailey, C. J. (2006). Dipeptidyl peptidase IV (DPP IV) inhibitors: a newly emerging drug class for the treatment of type 2 diabetes. Diabetes & Vascular Disease Research, 3(3), 159-165.

-

National Institutes of Health. (n.d.). Dipeptidyl Peptidase-4 Inhibitors. StatPearls. Retrieved from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Holton, R. A., & Zoeller, J. R. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.

- Pfizer Inc. (2004). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds. U.S.

- Ahamad, S., & Rawat, D. S. (2014). Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. Journal of the Korean Chemical Society, 58(1), 1-13.

-

U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Retrieved from [Link]

-

RLogin Consulting. (n.d.). Fluorinated Pyrrolidone Compounds. Retrieved from [Link]

- El-Khouly, A. A., & El-Fakharany, E. M. (2017). Direct-Acting Antiviral Drugs for Treatment of Hepatitis C Virus Infection-Clinical Pharmacology and Future Direction.

- Raines, R. T., & Shoulders, M. D. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.

-

Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

- Ghogare, J. G., & Kumar, A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences, 49(1), 1-20.

-

Bentham Science Publishers. (n.d.). Direct-Acting Antiviral Drugs for Treatment of Hepatitis C Virus Infection-Clinical Trials Data and Chemistry of NS3/4a Protease Inhibitors. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

- Lange, C. M., & Zeuzem, S. (2017). Protease inhibitors for the treatment of hepatitis C virus infection. GMS infectious diseases, 5, Doc03.

- Novartis AG. (2014). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. U.S.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

-

ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

-

Lide Pharmaceuticals Ltd. (n.d.). tert-butyl N-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate CAS NO.1363384-66-0. Retrieved from [Link]

- Array BioPharma Inc. (2017). Protein kinase B inhibitors. U.S.

-

PubChem. (n.d.). (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Retrieved from [Link]

- Daiichi Sankyo Company, Limited. (2013). Fused substituted aminopyrrolidine derivative. U.S.

- Hofman, G. J., Ottoy, E., Light, M. E., & Linclau, B. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of organic chemistry, 84(6), 3470–3483.

-

Zhonghan (Qihe County) Biomedical Technology Co., Ltd. (2024). Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. Retrieved from [Link]

- Pochampally, J., Valeru, A., Macha, R., Bhavani, A. K. D., Nalla, U., Tigulla, P., & Gandu, B. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76.

- Evonik Fibres GmbH. (2009). Process for Preparing 4,4' Difluorobenzophenone. U.S.

- Dalian Dingyan Medicine Chemical Co Ltd. (2016). Preparation method of 4,4'-difluorobenzophenone.

-

Novartis AG. (2021). U.S. Patent No. 8,829,195. Regulations.gov. Retrieved from [Link]

- Janssen Pharmaceutica NV. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Merrell Toraude Et Compagnie. (1981). Process for manufacturing novel,substituted alpha-fluoro-methyl-alpha-aminoalkanocarboxylic acids.

- E. I. du Pont de Nemours and Company. (1965). Preparation of trifluoromethyl fluoroformate and bistrifluoromethyl carbonate. U.S.

- Imperial Chemical Industries Limited. (1979). Preparation of 4,4'-difluorobenzophenone.

- Occidental Chemical Corporation. (1988). Method for preparing 4,4' difluorobiphenyl. U.S.

- Daikin Kogyo Co., Ltd. (1985). Fluorine-containing aminocarboxylic acid compounds. U.S.

- Gilead Sciences, Inc. (2017). Methods for producing stable therapeutic formulations in aprotic polar solvents. U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rloginconsulting.com [rloginconsulting.com]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate | C12H17F2N3O3 | CID 89705558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds - Eureka | Patsnap [eureka.patsnap.com]

- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]

- 12. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chapter - Direct-Acting Antiviral Drugs for Treatment of Hepatitis C Virus Infection-Clinical Trials Data and Chemistry of NS3/4a Protease Inhibitors | Bentham Science [benthamscience.com]

- 15. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Fluorine in Pyrrolidine Ring Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone motif in medicinal chemistry, present in numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its saturated, five-membered structure provides a three-dimensional scaffold that can be strategically modified to optimize biological activity.[4] Among the vast arsenal of chemical modifications, the introduction of fluorine stands out for its profound and often predictable impact on a molecule's physicochemical and pharmacological properties.[5][6][7]

Fluorine, being the most electronegative element, imparts unique stereoelectronic effects that go far beyond simple inductive withdrawal.[5][6] When incorporated into the pyrrolidine ring, it can dictate conformational preferences, block metabolic pathways, and modulate the basicity of the ring nitrogen.[5][8] These alterations can lead to significant improvements in drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[5][8][9] This guide delves into the core principles governing the stabilizing role of fluorine in pyrrolidine rings, providing a framework for its rational application in drug design.

Chapter 1: Conformational Control through Stereoelectronic Effects

The non-planar, puckered nature of the pyrrolidine ring gives rise to distinct conformational isomers, typically described as "envelope" conformations where one atom is out of the plane of the other four.[2][10] In proline, the archetypal substituted pyrrolidine, these are termed Cγ-endo and Cγ-exo puckers.[4][11] The strategic placement of a fluorine atom can lock the ring into a preferred conformation, a phenomenon primarily driven by stereoelectronic interactions, most notably the gauche effect.[6][7][10][12]

The Gauche Effect: A Stabilizing Interaction

The fluorine gauche effect describes the tendency of a fluorine atom to favor a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation relative to an adjacent electron-withdrawing group or a nitrogen atom.[2][6][10] This preference is attributed to a stabilizing hyperconjugative interaction, where electron density is donated from a C-H bonding orbital (σ) into the antibonding orbital (σ) of the adjacent C-F bond (σCH→σCF).[7][13]

In 3-fluoropyrrolidines, this effect manifests as a preference for the Cγ-exo conformation.[12][14] In this arrangement, the fluorine atom is positioned gauche to the nitrogen atom on the opposite side of the ring, maximizing the stabilizing hyperconjugation. This conformational bias has been confirmed by both solid-state X-ray analysis and solution-phase NMR spectroscopy.[12][14]

When the pyrrolidine nitrogen is protonated, as it would be under physiological pH, this preference is further reinforced by an attractive electrostatic interaction between the positively charged ammonium group (NH2+) and the partially negative fluorine atom (Fδ−).[2][6][7]

Anomeric Effects in α-Fluoropyrrolidines

When fluorine is positioned at the C2 (α) position, a different stereoelectronic interaction, the anomeric effect, becomes dominant.[2][6][7] This effect involves the delocalization of the nitrogen lone pair electrons (n) into the antibonding orbital of the adjacent C-F bond (σCF).[2][6][13] This n→σCF interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, imparting a strong conformational bias and significantly influencing the stability of α-fluoro isomers.[2][6][13]

Chapter 2: Enhancement of Metabolic Stability

A primary strategy in drug design is to block "metabolic soft spots"—positions on a molecule susceptible to oxidation by cytochrome P450 (CYP) enzymes.[9] The high bond dissociation energy of the C-F bond (typically >100 kcal/mol) compared to a C-H bond makes it highly resistant to homolytic cleavage, the initial step in many CYP-mediated oxidation reactions.[9]

By replacing a hydrogen atom at a metabolically vulnerable position on the pyrrolidine ring with fluorine, chemists can effectively shield the molecule from degradation.[8][9] This leads to a longer half-life, reduced clearance, and improved bioavailability.[15][16]

However, it is crucial to understand that metabolic stability is not solely about C-F bond strength. Fluorine's powerful inductive effect can also play a role. By withdrawing electron density, fluorine can deactivate adjacent C-H bonds towards oxidation.[15]

Chapter 3: Modulation of Physicochemical Properties (pKa)

The basicity of the pyrrolidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's solubility, absorption, and potential for off-target interactions (e.g., with hERG channels).[5] Fluorine's strong electron-withdrawing inductive effect significantly lowers the electron density on the nitrogen atom, making it less basic.[5]

This reduction in pKa can be highly advantageous. A lower pKa reduces the likelihood of protonation at physiological pH, which can decrease interactions with acidic off-targets and improve oral bioavailability by increasing the fraction of the neutral, more membrane-permeable species.[5] The magnitude of the pKa drop is dependent on the position and number of fluorine atoms, with the effect being most pronounced when fluorine is closer to the nitrogen.

| Compound | pKa of Conjugate Acid | ΔpKa (from Pyrrolidine) |

| Pyrrolidine | 11.27 | - |

| 3-Fluoropyrrolidine | 9.87 | -1.40 |

| 3,3-Difluoropyrrolidine | 8.24 | -3.03 |

| 2,2-Difluoropyrrolidine | 6.58 | -4.69 |

Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.[17]

Chapter 4: Experimental Protocols

Protocol 1: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the solution-phase conformation of fluorinated pyrrolidines.[12][18][19] Key parameters include vicinal coupling constants (3JH,H and 3JH,F) and Nuclear Overhauser Effect (NOE) data.[12] 19F NMR is particularly sensitive to the local electronic environment, providing a direct probe of fluorine's position.[19][20]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample (1-5 mg) of the fluorinated pyrrolidine hydrochloride salt in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6) to a final concentration of ~10-20 mM.

-

1H NMR Acquisition: Acquire a standard 1D 1H NMR spectrum to identify and assign proton resonances.

-

19F NMR Acquisition: Acquire a 1D 19F NMR spectrum. The chemical shift of the fluorine signal provides initial information about its environment.[20]

-

2D COSY Acquisition: Acquire a 2D 1H-1H COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivities and aid in resonance assignment.

-

2D HSQC Acquisition: Acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

-

2D HOESY Acquisition: Acquire a 2D 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. Cross-peaks in the HOESY spectrum indicate through-space proximity (<5 Å) between specific protons and the fluorine atom, which is crucial for determining the ring pucker.[12]

-

Data Analysis:

-

Measure 3JH,H and 3JH,F coupling constants from the high-resolution 1D 1H spectrum.

-

Use the Karplus equation to relate these coupling constants to dihedral angles, which define the ring conformation.

-

Analyze the HOESY cross-peak intensities to determine internuclear distances between H and F atoms, confirming the preferred Cγ-exo or Cγ-endo pucker.[12]

-

Conclusion

The strategic incorporation of fluorine into the pyrrolidine ring is a powerful and multifaceted tool for molecular design in drug discovery. Through potent stereoelectronic effects, fluorine can exert precise control over the ring's conformation, pre-organizing the molecule for optimal target binding.[8][12] Its ability to block metabolic oxidation enhances pharmacokinetic profiles, while its inductive effect provides a reliable method for tuning the pKa of the ring nitrogen. A thorough understanding of these principles allows medicinal chemists to rationally leverage the "fluorine advantage" to create more stable, effective, and safer therapeutic agents.

References

-

Hunter, L., Kirschner, K., & O'Hagan, D. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]

-

Pfund, E., & Lequeux, T. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Semantic Scholar. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH. [Link]

-

Unnamed Author. (2019). Process development of fluorinated-pyrrolidin analogue. Watayan's blog. [Link]

-

Silva, A. F. C., et al. (2024). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

-

Hunter, L., et al. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]

-

Mykhailiuk, P. K., et al. (2019). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

-

Pfund, E., & Lequeux, T. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

-

Yaremenko, V. V., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Unnamed Author. (2018). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Mykhailiuk, P. K., et al. (2019). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

-

Sharma, R., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Zhou, Y., et al. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]

-

Sharma, R., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Unnamed Author. (n.d.). The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Synthonix. [Link]

-

Amaya, M., et al. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC - PubMed Central. [Link]

-

Sharma, R., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Otvos, F., et al. (2021). Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... ResearchGate. [Link]

-

Asim, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Champagne, P. A., & O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

-

Carballo, R. M., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. [Link]

-

Gelis, I., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. [Link]

-

Ray, C., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. NIH. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mr.copernicus.org [mr.copernicus.org]

The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Confluence of Fluorine's Unique Properties and a Privileged Scaffold

In the landscape of modern drug discovery, the strategic introduction of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's physicochemical and pharmacokinetic profile.[2] When these properties are combined with a privileged heterocyclic scaffold like pyrrolidine, a versatile platform emerges for the development of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability.[3][4]

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in numerous natural products and FDA-approved drugs.[5] Its three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot, and the nitrogen atom provides a key site for interaction with biological targets.[3] The introduction of fluorine onto the pyrrolidine ring can dramatically alter its basicity (pKa), lipophilicity (LogP), conformation, and susceptibility to metabolic degradation.[6] This guide provides an in-depth technical overview of the core principles and practical applications of fluorinated pyrrolidines in medicinal chemistry, with a focus on the causal relationships behind experimental choices and methodologies.

Modulating Physicochemical Properties: A Tale of Two Rings

The substitution of hydrogen with fluorine on the pyrrolidine ring induces significant and predictable changes in its fundamental physicochemical properties. These changes are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa): A Predictable Attenuation

The high electronegativity of fluorine exerts a powerful electron-withdrawing effect, which significantly lowers the pKa of the pyrrolidine nitrogen.[6] This reduction in basicity can be highly advantageous in drug design. A lower pKa can reduce off-target interactions with acidic targets and improve oral bioavailability by increasing the proportion of the more membrane-permeable neutral species at physiological pH.[6] The magnitude of the pKa shift is dependent on the position and number of fluorine substituents, with a more pronounced effect observed when fluorine is closer to the nitrogen atom.

| Compound | Structure | pKa | ΔpKa (vs. Pyrrolidine) |

| Pyrrolidine |  | 11.27 | 0 |

| (S)-3-Fluoropyrrolidine |  | ~9.5-10.0 | -1.3 to -1.8 |

| 3,3-Difluoropyrrolidine |  | ~8.0-8.5 | -2.8 to -3.3 |

Note: The pKa values for fluorinated pyrrolidines can vary depending on the specific salt form and measurement conditions. The values presented are approximate ranges based on available literature.

Lipophilicity (LogP): A Context-Dependent Shift